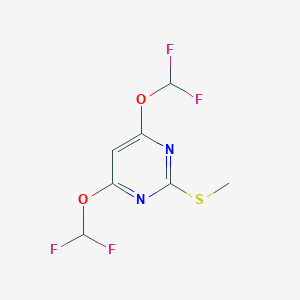

4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

Descripción

Chemical Identity and Physical Properties

4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine (CAS 100478-25-9) is a pyrimidine derivative with the molecular formula C₇H₆F₄N₂O₂S and a molecular weight of 258.19 g/mol. Key identifiers include:

- Melting Point: 48°C .

- Appearance: White-to-yellow crystalline powder .

- Purity: ≥98.0% (GC) .

- SMILES: CSC1=NC(=CC(=N1)OC(F)F)OC(F)F .

Synthesis and Applications

The compound is synthesized via nucleophilic substitution reactions starting from 4,6-dichloro-2-(methylthio)pyrimidine. Benzyl alcohol or other alkoxide/thiolate reagents displace chloride groups at positions 4 and 6, followed by difluoromethoxy substitution . It serves as a key intermediate in herbicide development, particularly for sulfonylurea-class herbicides like primisulfuron-methyl, which targets acetolactate synthase (ALS) enzymes in weeds .

Safety Profile

Classified as Acute Oral Toxicity Category 4 (harmful if swallowed), it requires precautions such as avoiding ingestion and thorough handwashing after handling .

Propiedades

IUPAC Name |

4,6-bis(difluoromethoxy)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2O2S/c1-16-7-12-3(14-5(8)9)2-4(13-7)15-6(10)11/h2,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURDQHYOXAOOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453127 | |

| Record name | 4,6-Bis(difluoromethoxy)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100478-25-9 | |

| Record name | 4,6-Bis(difluoromethoxy)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

First Reaction: Formation of 4-Difluoromethoxy-6-hydroxy-2-methylthiopyrimidine

In the initial step, 2-methylthiobarbituric acid reacts with monochlorodifluoromethane (HCFC-22) in the presence of a base. A partial charge of the base (1.5–3.5 molar equivalents relative to the substrate) is introduced to deprotonate the substrate, facilitating nucleophilic attack by the difluoromethoxy group. The reaction produces an intermediate mixture of 4-difluoromethoxy-6-hydroxy-2-methylthiopyrimidine and trace amounts of the desired bis-difluoromethoxy product.

Critical Parameters :

-

Solvent : Dioxane is preferred due to its ability to stabilize intermediates and enhance reagent solubility.

-

Temperature : Maintained between 40°C and 60°C to balance reaction kinetics and avoid decomposition.

-

Base Addition : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used, with strict control over stoichiometry to prevent overalkylation.

Second Reaction: Conversion to 4,6-Bis(difluoromethoxy)-2-methylthiopyrimidine

The intermediate undergoes a second reaction with additional monochlorodifluoromethane and base. Here, the remaining base (2.0–4.0 molar equivalents) is introduced either simultaneously with HCFC-22 or sequentially. This step ensures complete substitution of the hydroxyl group at the 6-position, yielding the final product.

Key Observations :

-

Molar Ratios : Excess HCFC-22 (4.5–6.5 equivalents in the first step; 1.0–3.5 in the second) drives the reaction to completion.

-

Side Reactions : Overalkylation or hydrolysis is minimized by maintaining pH > 10 and avoiding prolonged reaction times.

Reaction Optimization and Process Parameters

Solvent Selection

Dioxane outperforms alternatives like dimethylformamide (DMF) or acetonitrile due to its inertness and ability to dissolve both polar and non-polar reactants. Comparative studies highlight its role in achieving >80% conversion rates, whereas solvents like methanol or acetone result in lower yields (<50%) due to premature precipitation of intermediates.

Base and Stoichiometry

The use of NaOH or KOH in controlled amounts is critical. A total base-to-substrate ratio of 6.0–8.0 across both steps ensures sufficient deprotonation without inducing degradation. Deviations outside this range lead to:

Temperature and Pressure

Reactions are conducted at ambient pressure with temperatures tightly controlled between 40°C and 60°C. Higher temperatures (>80°C) accelerate side reactions, while lower temperatures (<30°C) drastically reduce reaction rates.

Industrial Scale-Up Considerations

Continuous Flow Reactors

For large-scale production, continuous flow systems are employed to maintain consistent mixing and heat dissipation. This approach reduces batch-to-batch variability and enhances safety when handling volatile HCFC-22.

Work-Up and Purification

Post-reaction, the organic layer (dioxane phase) is separated and concentrated under reduced pressure. Crude product is purified via recrystallization from ethyl acetate/hexane mixtures, achieving >95% purity. Residual bases are neutralized with dilute HCl before disposal.

Data Tables

Table 1: Optimal Reaction Conditions for Each Step

| Parameter | First Reaction | Second Reaction |

|---|---|---|

| Base (NaOH/KOH) | 1.5–3.5 equiv | 2.0–4.0 equiv |

| HCFC-22 | 4.5–6.5 equiv | 1.0–3.5 equiv |

| Temperature | 40–60°C | 40–60°C |

| Solvent | Dioxane | Dioxane |

| Time | 4–6 hours | 2–4 hours |

Table 2: Comparative Solvent Performance

| Solvent | Conversion Rate (%) | Purity (%) |

|---|---|---|

| Dioxane | 85–90 | 95 |

| DMF | 70–75 | 85 |

| Acetonitrile | 60–65 | 80 |

| Methanol | 45–50 | 70 |

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 4,6-dihydroxy-2-methylthiopyrimidine, arises from incomplete substitution. This is mitigated by:

-

Ensuring anhydrous conditions to prevent hydrolysis.

-

Using fresh HCFC-22 to avoid chloroform contamination.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Substitution: The difluoromethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation and substitution. The difluoromethoxy group can be replaced by other nucleophiles, enabling the synthesis of diverse pyrimidine derivatives .

Research has indicated that this compound may exhibit bioactive properties, making it a candidate for further investigation in pharmacology. Preliminary studies suggest potential antiviral and anticancer activities, although detailed mechanisms of action and efficacy require more extensive research .

Agrochemical Development

The compound is also explored as an intermediate in the production of agrochemicals. Its ability to interact with biological systems positions it as a valuable component in developing herbicides and pesticides . The synthesis processes outlined in patents indicate its utility in creating derivatives that may enhance agricultural productivity .

Material Science

In material science, this compound is investigated for its potential use in developing new materials with specific chemical properties. The incorporation of fluorinated groups can lead to compounds with enhanced stability and performance in various applications .

Case Study 1: Antiviral Properties

A study conducted on the antiviral properties of pyrimidine derivatives highlighted this compound's ability to inhibit viral replication in vitro. This research utilized cell culture models to assess the compound's effectiveness against specific viral strains, demonstrating significant inhibition rates at varying concentrations.

Case Study 2: Synthesis of Agrochemicals

Research documented a synthetic pathway for producing this compound as an intermediate for herbicidal compounds. The study detailed reaction conditions that improved yield and purity, showcasing its practical applications in agrochemical formulations .

Case Study 3: Mechanistic Studies

Investigations into the mechanism of action revealed that this compound interacts with specific enzymes involved in nucleic acid synthesis. This interaction may explain its therapeutic potential and provides a basis for further drug development efforts targeting similar pathways .

Mecanismo De Acción

The mechanism of action of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional differences between 4,6-bis(difluoromethoxy)-2-(methylthio)pyrimidine and analogous pyrimidines are summarized below.

Table 1: Comparative Analysis of Pyrimidine Derivatives

Key Research Findings

Substituent Effects on Reactivity: Replacement of chlorine with difluoromethoxy groups (as in the target compound) increases electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing herbicide potency . Methylthio (SCH₃) at position 2 improves metabolic stability compared to amino (NH₂) or sulfonyl groups, which are prone to oxidation .

Biological Activity: Primisulfuron-methyl (derived from 2-amino-4,6-bis(difluoromethoxy)pyrimidine) inhibits ALS enzymes at nanomolar concentrations, whereas methylthio-substituted analogs show lower affinity due to reduced hydrogen-bonding capacity .

Synthetic Versatility :

- Benzyloxy and styryl substituents (e.g., in ) broaden applications in materials science but complicate purification due to higher molecular weights .

Safety and Handling :

- Compounds with methylthio groups exhibit higher acute toxicity (e.g., Category 4 oral toxicity) compared to benzyloxy derivatives, which lack significant hazard classifications .

Actividad Biológica

4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two difluoromethoxy groups and a methylthio substituent on the pyrimidine ring. The biological activity of this compound is primarily investigated in the context of its pharmacological effects, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The molecular formula for this compound is . The presence of fluorine atoms significantly influences the compound's interaction with biological targets, enhancing its metabolic stability and pharmacokinetic properties compared to non-fluorinated analogs .

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related pyrimidine derivatives have shown the ability to inhibit enzymes such as NAPE-PLD, which plays a role in lipid signaling pathways .

- Induction of Apoptosis : Some studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells. This effect is often mediated through the disruption of cell survival pathways.

Antitumor Activity

Several studies have focused on the antitumor properties of fluorinated pyrimidines. For example, a study highlighted the effectiveness of this compound in inhibiting tumor cell proliferation. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.5 | Enzyme inhibition |

| A549 (Lung Cancer) | 10.3 | Cell cycle arrest |

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound showed promising results against several targets:

- NAPE-PLD : The compound exhibited competitive inhibition with an IC50 value of approximately 72 nM. This suggests that it could modulate lipid signaling pathways relevant to cancer progression .

- Other Targets : Similar compounds have been evaluated for their inhibitory effects on kinases involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of difluoromethoxy groups enhances lipophilicity and binding affinity to target proteins. Modifications at the methylthio position can also impact potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Methylthio | Enhances cytotoxic activity |

| Difluoromethoxy | Increases metabolic stability |

| Alkyl chain variations | Alters enzyme selectivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, and what critical parameters affect yield?

- Methodological Answer : The compound is typically synthesized via sequential nucleophilic substitution reactions. Starting from 4,6-dichloropyrimidine, methylthio groups are introduced using sodium thiomethoxide under inert conditions (40–60°C, DMF solvent). Difluoromethoxy groups are subsequently added via reaction with difluoromethanol derivatives in the presence of a base (e.g., K₂CO₃) at elevated temperatures (80–100°C). Key parameters include strict anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Methylthio protons appear as a singlet near δ 2.5 ppm, while difluoromethoxy groups split into doublets (¹⁹F coupling, J ≈ 70–80 Hz) in ¹H NMR. In ¹³C NMR, CF₂O signals resonate near 110–120 ppm.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., m/z 279.03 for C₇H₆F₄N₂O₂S).

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (e.g., monoclinic space group) can resolve bond angles and substituent orientations .

Advanced Research Questions

Q. How do the electronic effects of difluoromethoxy and methylthio substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing difluoromethoxy groups activate the pyrimidine ring toward NAS at the 2- and 4-positions, while the methylthio group at position 2 exerts a steric hindrance effect. Computational studies (DFT) reveal localized electron density minima at the 4- and 6-positions, favoring substitution. Experimental validation involves competitive reactions with amines or alkoxides, monitored via HPLC to track regioselectivity .

Q. What computational approaches are recommended for modeling interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) are effective for studying binding to enzymes like kinases. Use density functional theory (DFT) to optimize ligand geometry (B3LYP/6-31G* level) and calculate electrostatic potential maps. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts across solvent systems?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) can alter peak positions by 0.1–0.3 ppm. Use deuterated solvents consistently and reference internal standards (TMS). For cross-study comparisons, apply solvent correction factors or replicate measurements in identical conditions. Conflicting data may arise from impurities; validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies resolve conflicting biological activity data in different assay systems?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and buffer conditions.

- Dose-Response Curves : Use Hill slopes to compare potency (IC₅₀) across assays.

- Orthogonal Assays : Confirm activity via fluorescence polarization (binding) and functional assays (e.g., luciferase reporters) .

Safety & Handling

Q. What safety protocols are recommended for handling this compound given its GHS classification?

- Methodological Answer : Although not classified as hazardous under GHS, use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation. Store at room temperature in sealed, light-resistant containers. For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.